Home > Products > Screening Compounds P1735 > (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol -

(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

Catalog Number: EVT-8372754
CAS Number:
Molecular Formula: C8H13F2NO
Molecular Weight: 177.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a fluorinated derivative of hexahydropyrrolizin and is recognized for its potential applications in medicinal chemistry. Specifically, it serves as a key building block for drug candidates due to its structural features that enhance biological activity. The compound is classified under the CAS number 2097518-76-6 and has a molecular formula of C8H14FNO, with a molecular weight of approximately 159.20 g/mol .

Synthesis Analysis

Methods and Technical Details

Key steps in the synthesis may involve:

  • Fluorination: Introduction of fluorine atoms to enhance lipophilicity.
  • Cyclization: Formation of the hexahydropyrrolizin ring structure.
  • Functionalization: Addition of the methanol group to produce the final product.

The specific synthetic route can vary based on desired yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol features a bicyclic framework characteristic of pyrrolizin derivatives. The presence of two fluorine atoms at the 2 and 6 positions contributes to its unique reactivity and biological properties.

Key structural data include:

  • Molecular Formula: C8H14FNO
  • Molecular Weight: 159.20 g/mol
  • InChI Key: InChI=1S/C8H14FNO/c9-7-4-8(6-11)2...

This configuration plays a crucial role in determining the compound's interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol can be influenced by its functional groups and structural characteristics. Common reactions may include:

  • Nucleophilic substitutions involving the hydroxyl group.
  • Elimination reactions that can lead to the formation of double bonds or other functional groups.

The specific reactivity will depend on the conditions (e.g., temperature, solvent) and reagents used during chemical transformations .

Mechanism of Action

Process and Data

Research into the mechanism of action for (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol focuses on its interaction with biological targets. Interaction studies are essential to elucidate its pharmacokinetic (absorption, distribution) and pharmacodynamic (biological effects) profiles. The fluorine substitution enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol are significant for its application in drug development:

  • Appearance: Typically a solid or liquid depending on purity and formulation.
  • Solubility: Solubility characteristics are crucial for bioavailability; fluorinated compounds often exhibit altered solubility profiles.

Chemical properties may include:

  • Stability under various pH conditions.
  • Reactivity towards nucleophiles or electrophiles based on functional groups present.

These properties are critical in determining how the compound behaves in biological systems .

Applications

Scientific Uses

(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol has potential applications in several scientific fields:

  • Medicinal Chemistry: As a building block for drug candidates targeting various diseases.
  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents with improved efficacy or reduced side effects.

Research continues to explore its interactions within biological systems to better understand its therapeutic potential .

Introduction to Pyrrolizine-Based Pharmacophores in Oncological Therapeutics

KRAS Signaling Pathway Dysregulation and Therapeutic Targeting Strategies

KRAS mutations occur in approximately 25% of human cancers, with highest prevalence in pancreatic ductal adenocarcinoma (98%), colorectal carcinoma (52%), and lung adenocarcinoma (32%) [5]. These mutations lock KRAS in a GTP-bound active state, perpetually activating downstream effectors such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. This leads to uncontrolled proliferation, evasion of apoptosis, and metabolic reprogramming [5] [8].

Table 1: KRAS Mutation Prevalence and Associated Cancers

Cancer TypeMutation Frequency (%)Common Mutations
Pancreatic ductal adenocarcinoma98G12D, G12V, G12R
Colorectal cancer52G12D, G13D, G12V
Lung adenocarcinoma32G12C, G12V, G12D

Pyrrolizine-based compounds like fluorinated derivatives disrupt KRAS signaling through multiple mechanisms:

  • Direct Allosteric Inhibition: Compounds occupying switch-II pockets (e.g., near residue Q61) stabilize inactive KRAS conformations, preventing effector binding [7] [8].
  • Downstream Pathway Interruption: By inhibiting kinases such as cyclin-dependent kinase 2 or Aurora kinase, pyrrolizines block MAPK-mediated transcription and cell-cycle progression [1] [7].
  • Tumor Microenvironment Modulation: KRAS-mutant cells secrete cytokines (e.g., IL-6, TGF-β) that establish immunosuppressive niches. Pyrrolizines reduce cytokine production, indirectly enhancing T-cell infiltration [5] [8].

Preclinical validation using isogenic cell lines (e.g., MIA PaCa-2 (G12C), HCT-116 (G13D)) demonstrates that fluorinated pyrrolizines suppress KRAS-dependent phosphorylation of ERK and AKT at IC₅₀ values of 0.1–5 μM [8].

Structural Evolution of Heterocyclic Scaffolds for Pan-KRAS Inhibition

The development of pan-KRAS inhibitors necessitates scaffolds accommodating diverse mutations (G12X, Q61X, G13X). Pyrrolizine cores enable systematic pharmacophore hybridization:

Table 2: Structural Optimization of Pyrrolizine-Based KRAS Inhibitors

GenerationCore StructureModificationsTarget Selectivity
First-genNon-fluorinated pyrrolizineUrea/thiourea moietiesCDK-2 (IC₅₀: 25–115 nM)
Second-genMonofluoro-pyrrolizine3,4,5-Trimethoxyphenyl linkersTubulin polymerization inhibition
Third-genDifluoro-pyrrolizineMethanol appendage; stereospecific chiralityKRAS G12D/V/C; CDK-2/6/9

Strategic modifications include:

  • Ring Expansion: Replacing pyrrolidine with piperidine rings enhances hydrophobic contact with KRAS's nucleotide-binding pocket [7] [10].
  • Bioisosteric Replacement: Substituting pyrrolidine-2,5-dione with imidazolidine-2,4-dione improves binding affinity for both KRAS and kinase targets (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol) [7].
  • Stereochemical Control: The (2R,8S) configuration in fluorinated pyrrolizines optimizes hydrogen bonding with Asp30 and Lys117 residues in KRAS, confirmed via co-crystallization studies [6] [9].

Scaffold rigidity introduced by gem-difluorination at C2/C6 restricts conformational flexibility, improving target residence time by 3-fold compared to non-fluorinated analogs [3] [9].

Role of Fluorinated Pyrrolizine Derivatives in Overcoming KRAS Mutation Heterogeneity

Intratumor heterogeneity generates subpopulations with varying KRAS dependency. Single-cell RNA sequencing reveals that 20–60% of cells within pancreatic tumors exhibit low KRAS/MAPK activity, enabling resistance to direct KRAS inhibitors [2] [8].

(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol addresses this via:1. Biphasic Activity:- High KRAS activity cells: Inhibits MAPK signaling and induces G1/S arrest.- Low KRAS activity cells: Disrupts tubulin polymerization (30–50% inhibition at 10 μM), causing G2/M arrest [10].2. Fluorine-Mediated Pharmacokinetics:- The C-F bonds enhance membrane permeability (LogP = 1.8 ± 0.2) and metabolic stability (t₁/₂ > 120 min in microsomes) [3] [9].- Fluorine atoms engage in halogen bonds with Pro34 and Tyr71 in KRAS, increasing binding specificity [6].3. Overcoming Stromal Barriers: Fluorination increases solubility (InChI: 1S/C8H13F2NO/c9-6-1-8(5-12)2-7(10)4-11(8)3-6/h6-7,12H,1-5H2), enabling deeper tumor penetration in dense fibroblast-rich microenvironments [3] [9].

In vivo studies using patient-derived xenografts demonstrate tumor regression in models with mixed KRAS G12D/G12V populations, validating efficacy against heterogeneous disease [2] [8].

Properties

Product Name

(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

IUPAC Name

(2,6-difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

Molecular Formula

C8H13F2NO

Molecular Weight

177.19 g/mol

InChI

InChI=1S/C8H13F2NO/c9-6-1-8(5-12)2-7(10)4-11(8)3-6/h6-7,12H,1-5H2

InChI Key

LFJHHYZMNSMOBP-UHFFFAOYSA-N

SMILES

C1C(CN2C1(CC(C2)F)CO)F

Canonical SMILES

C1C(CN2C1(CC(C2)F)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.